9,11-Dehidro Etil Estradiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

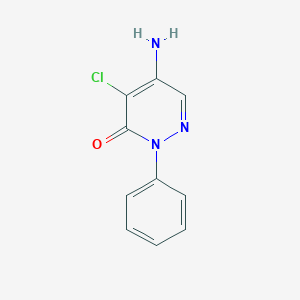

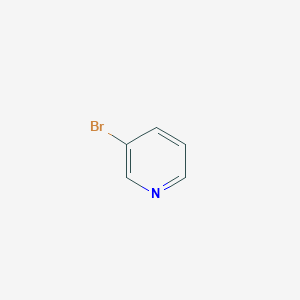

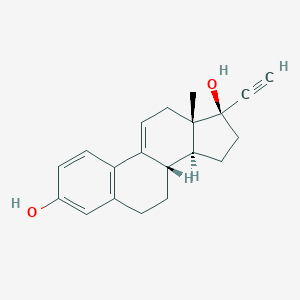

9,11-Dehydro Ethynyl Estradiol, also known as 19-Nor-17alpha-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol, is a synthetic estrogenic compound. It is a derivative of Ethinylestradiol, which is widely used in oral contraceptives and hormone replacement therapy. This compound is characterized by its unique structure, which includes an ethynyl group at the 17th carbon position and a dehydrogenated bond between the 9th and 11th carbon atoms .

Aplicaciones Científicas De Investigación

9,11-Dehydro Ethynyl Estradiol has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Studied for its estrogenic activity and its effects on cellular processes.

Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.

Industry: Utilized in the development of pharmaceutical formulations and as an impurity reference material

Mecanismo De Acción

Target of Action

9,11-Dehydro Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are the estrogen receptors, which are the biological target of estrogens like endogenous estradiol . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

EE acts as an agonist of the estrogen receptors . It decreases luteinizing hormone to reduce endometrial vascularization and decreases gonadotrophic hormone to prevent ovulation .

Biochemical Pathways

The interaction of EE with its targets leads to changes in various biochemical pathways. It affects the hypothalamic-pituitary-gonadal axis by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus and luteinizing hormone from the pituitary gland . This results in the prevention of ovulation and changes in the endometrium that make it less receptive to implantation.

Pharmacokinetics

The pharmacokinetics of EE, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . Compared to estradiol, EE is more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus . These differences make EE more favorable for use in birth control pills than estradiol .

Result of Action

The molecular and cellular effects of EE’s action include changes in gene expression in cells that contain estrogen receptors, leading to alterations in cell function . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, EE can additionally cause breast development, feminization in general, hypogonadism, and sexual dysfunction .

Action Environment

The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, the presence of EE in the aquatic environment has been associated with endocrine-disrupting effects in aquatic organisms . Furthermore, the metabolism and excretion of EE can be affected by individual factors such as age, genetics, and overall health status .

Análisis Bioquímico

Biochemical Properties

9,11-Dehydro Ethynyl Estradiol interacts with various enzymes, proteins, and other biomolecules. It is metabolized primarily by the cytochrome P450 (CYP) isoforms . The CYP isoforms involved in the oxidative metabolism of 9,11-Dehydro Ethynyl Estradiol include CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5 . These interactions play a crucial role in the biochemical reactions involving 9,11-Dehydro Ethynyl Estradiol.

Cellular Effects

9,11-Dehydro Ethynyl Estradiol has significant effects on various types of cells and cellular processes. As a derivative of estradiol, it strongly promotes cellular proliferation . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 9,11-Dehydro Ethynyl Estradiol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 9,11-Dehydro Ethynyl Estradiol change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

9,11-Dehydro Ethynyl Estradiol is involved in various metabolic pathways. It undergoes extensive oxidative metabolism at various positions catalyzed by enzymes present in liver as well as in extrahepatic estrogen target organs . The enzymes or cofactors it interacts with include various cytochrome P450 (CYP) isoforms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dehydro Ethynyl Estradiol typically involves the following steps:

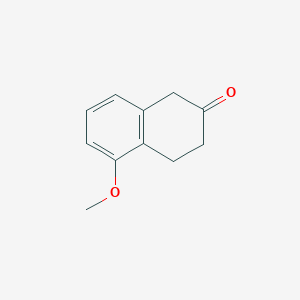

Starting Material: The synthesis begins with a suitable steroidal precursor, such as estrone or estradiol.

Dehydrogenation: The dehydrogenation of the 9th and 11th carbon atoms is carried out using reagents such as selenium dioxide or other oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of 9,11-Dehydro Ethynyl Estradiol follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale ethynylation and dehydrogenation reactions are conducted in industrial reactors.

Análisis De Reacciones Químicas

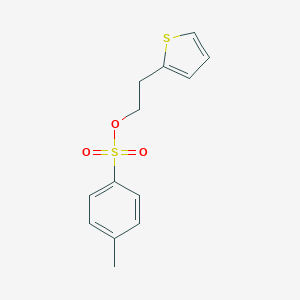

Types of Reactions: 9,11-Dehydro Ethynyl Estradiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

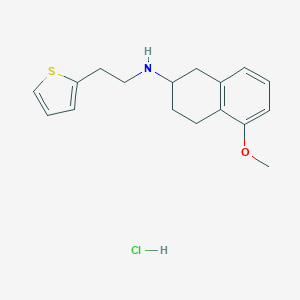

Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives.

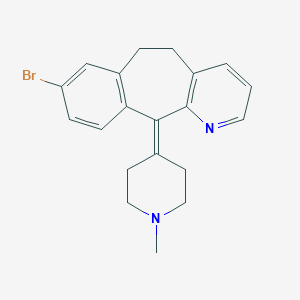

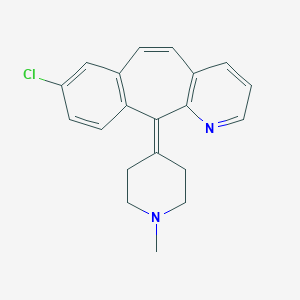

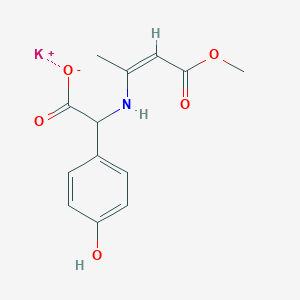

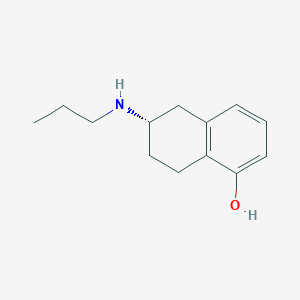

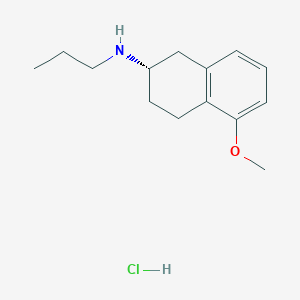

Comparación Con Compuestos Similares

Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives.

Estradiol: A natural estrogen hormone with similar biological activity.

Mestranol: A prodrug of Ethinylestradiol used in some contraceptive formulations.

Uniqueness: 9,11-Dehydro Ethynyl Estradiol is unique due to its dehydrogenated bond between the 9th and 11th carbon atoms, which distinguishes it from other similar compounds. This structural modification may influence its biological activity and stability .

Propiedades

Número CAS |

1231-96-5 |

|---|---|

Fórmula molecular |

C20H22O2 |

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

(13S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7-8,12,17-18,21-22H,4,6,9-11H2,2H3/t17?,18?,19-,20-/m0/s1 |

Clave InChI |

DUZHXWCAIBMQPI-GUMHCPJTSA-N |

SMILES |

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES isomérico |

C[C@]12CC=C3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES canónico |

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

(17α)-19-Norpregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; _x000B_19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; USP Ethinyl Estradiol Related Compound B; Ethinyl Estradiol Impurity B (EP) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.